molecular formula C20H24N2O2 B4501594 3-methyl-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide

3-methyl-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide

Cat. No.: B4501594
M. Wt: 324.4 g/mol
InChI Key: PZGBXOXTPKFJQF-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.183778013 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The study of benzamide molecules has highlighted the structural significance of the morpholinone ring. For example, in a compound similar to the one of interest, the benzamide molecule contains a morpholinone ring in a twist-boat conformation fused to a benzene ring. This structure is stabilized by various hydrogen bonds, showcasing the intricate interactions within these molecules (Huai‐Lin Pang et al., 2006).

Chemical Modifications and Reactions

  • The synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety demonstrate the versatility of morpholine derivatives in chemical synthesis. These compounds were synthesized in good yields, highlighting efficient methods for producing novel morpholine-containing molecules (M. A. Bhat et al., 2018).

Biological Activity

  • Research on 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, a compound with a structure similar to the target molecule, has shown distinct effective inhibition on the proliferation of cancer cell lines. This highlights the potential therapeutic applications of such compounds in cancer treatment (Jiu-Fu Lu et al., 2017).

Antifungal and Anticonvulsant Applications

  • N-Benzoyl-N'-dialkylthiourea derivatives, including N-(Morpholinothiocarbonyl) benzamide, have been synthesized and studied for their antifungal activity against pathogens responsible for significant plant diseases. This research shows the potential of morpholine derivatives in developing antifungal agents (Zhou Weiqun et al., 2005).

  • The synthesis of novel enaminones from cyclic beta-dicarbonyl precursors, which were condensed with morpholine among other amines, led to compounds with potent anticonvulsant activity. This work suggests the importance of morpholine derivatives in creating new anticonvulsant drugs (I. Edafiogho et al., 1992).

Properties

IUPAC Name

3-methyl-N-(2-morpholin-4-yl-2-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-6-5-9-18(14-16)20(23)21-15-19(17-7-3-2-4-8-17)22-10-12-24-13-11-22/h2-9,14,19H,10-13,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGBXOXTPKFJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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